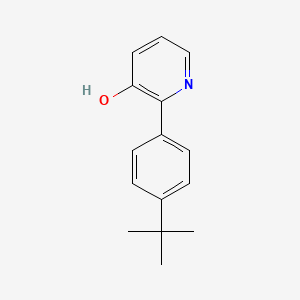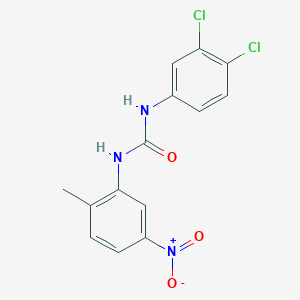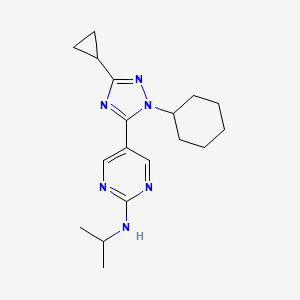![molecular formula C13H13NO2 B5623182 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone, also known as DMF, is a chemical compound that belongs to the furanone family. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone exerts its effects by modifying the activity of various signaling pathways in the body. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has been shown to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and neuronal damage. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has also been shown to enhance mitochondrial function and reduce apoptosis. In addition, 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone can modulate the activity of immune cells and promote tissue repair.
Advantages and Limitations for Lab Experiments
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone is also relatively inexpensive, which makes it accessible for researchers on a budget. However, 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has some limitations for lab experiments. It can be toxic at high concentrations, which can affect the viability of cells and tissues. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone can also interfere with the activity of other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another future direction is in the development of new drug formulations that can enhance the bioavailability and efficacy of 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone. Finally, 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone can be further studied for its potential use in cancer therapy, either as a standalone treatment or in combination with other drugs.
Conclusion:
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone is a unique and versatile compound that has many potential applications in scientific research. It has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has several advantages for lab experiments, but also has some limitations that need to be taken into account. There are many future directions for the study of 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone, which will further enhance our understanding of its potential applications in various fields of science.
Synthesis Methods
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone can be synthesized by the reaction of dimethylamine and ethyl acetoacetate in the presence of a strong base. The reaction yields 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone has been used in the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases. It has also been studied for its potential use in cancer therapy.
properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)9-11-8-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCTFSVJSWKLR-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C=C(OC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C=C(OC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(dimethylaminomethylidene)-5-phenylfuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)


![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)
![1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)
![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)